methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Structural and Spectral Investigations
- Research has focused on related pyrazole-4-carboxylic acid derivatives for combined experimental and theoretical studies. Such studies include characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These methods aid in understanding molecular structures and properties (Viveka et al., 2016).
Hydrogen-Bonded Structures
- Investigations into similar molecules have revealed hydrogen-bonded chain structures and insights into the molecular interactions, particularly relevant for understanding the compound's crystal structure (Portilla et al., 2007).
Corrosion Inhibition
- Research into pyrazole derivatives has demonstrated their potential as corrosion inhibitors, particularly in industrial applications like mild steel pickling processes. These studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).
Synthesis and Coordination Complexes
- Novel pyrazole-dicarboxylate acid derivatives have been synthesized, leading to mononuclear chelate complexes when reacted with certain metals. This synthesis is significant for developing coordination chemistry and potential applications in catalysis (Radi et al., 2015).
Thermal Rearrangement Studies
- Studies on thermal rearrangement of similar compounds have provided insights into regioselective migration and formation of aromatic pyrazole systems, critical for understanding chemical reaction mechanisms (Vasin et al., 2016).
Corrosion Inhibition in Acidic Media
- Pyrazole compounds have been shown to effectively inhibit corrosion of iron in acidic solutions. This research is vital for developing new corrosion inhibitors in industrial applications (Chetouani et al., 2005).
Aurora Kinase Inhibition
- Certain pyrazole derivatives have been investigated for their potential as Aurora kinase inhibitors, with applications in treating cancer (ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
- Some pyrazole derivatives have demonstrated antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Siddiqui et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 1-(4-aminophenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(12(16)17-2)14-15(8)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMNNJAFEHNCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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